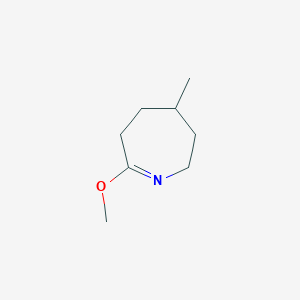

7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine

Description

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS 2525-16-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . Commonly referred to as O-methyl caprolactam or methyl caprolactam ether, it is a liquid at room temperature and serves as a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-3-4-8(10-2)9-6-5-7/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWJIXUSCFEZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

Using a Lewis acid catalyst (e.g., AlCl₃), the methyl group can be introduced via Friedel-Crafts alkylation. For example:

-

Reagents : Methyl chloride or methyl bromide as alkylating agents.

-

Conditions : Anhydrous dichloromethane, 0–5°C, 12–24 hours.

-

Yield Optimization : Excess methylating agent and controlled temperature prevent polysubstitution.

This method is inferred from analogous alkylation reactions in heterocyclic systems, though direct literature on azepines remains limited.

Transition Metal-Catalyzed Methylation

Palladium-catalyzed C–H activation offers a regioselective route to introduce methyl groups. Using Pd(OAc)₂ and a methyl source (e.g., trimethylaluminum), the 4-position can be functionalized under mild conditions.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis provides a modular pathway to construct the azepine ring with pre-installed substituents.

Diene Precursor Synthesis

-

Diene Preparation : Synthesize a diene precursor with methoxy and methyl groups at designated positions. For example, 4-methyl-3-methoxy-1,5-heptadiene.

-

Grubbs Catalyst Application : Treat the diene with Grubbs II catalyst (Ru-based) to induce cyclization, forming the 7-methoxy-4-methyl-azepine skeleton.

Advantages and Limitations

-

Advantages : High regiocontrol and compatibility with functional groups.

-

Limitations : Cost of catalysts and sensitivity to oxygen/moisture.

Analytical Characterization

Successful synthesis requires validation through:

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

7-Methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine has been studied for its potential pharmacological effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of tetrahydroazepines exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the azepine ring can enhance serotonin receptor affinity, suggesting that 7-methoxy derivatives might possess similar properties .

Table 1: Summary of Pharmacological Studies

Organic Synthesis

Synthetic Utility:

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.

Case Study: Synthesis of Bioactive Compounds

In organic synthesis, 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine has been utilized to produce bioactive compounds through cyclization reactions. For instance, researchers have successfully synthesized novel azepine derivatives that exhibit enhanced biological activity compared to their precursors .

Table 2: Synthetic Applications

| Reaction Type | Product Type | Reference |

|---|---|---|

| Cyclization | Bioactive azepine derivatives | |

| Alkylation | Modified azepines | |

| Functionalization | Diverse functional groups |

Materials Science

Polymer Chemistry:

The compound's chemical properties allow it to be incorporated into polymer matrices for the development of advanced materials.

Case Study: Polymer Blends

Research has shown that incorporating 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine into polymer blends can enhance mechanical properties and thermal stability. These materials are being explored for applications in coatings and composites .

Table 3: Material Properties

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. The methoxy group and the nitrogen atom in the ring structure play crucial roles in its reactivity and binding properties. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

7-Propyl-3,4,5,6-tetrahydro-2H-azepine

7-Butyl-3,4,5,6-tetrahydro-2H-azepine

- Molecular Formula : C₁₀H₁₉N

3,4,5,6-Tetrahydro-2H-azepin-7-amine

- Molecular Formula : C₆H₁₂N₂

- Properties: Limited data available; molecular weight 112.17 g/mol .

- Safety: No hazard statements documented .

7-(Methylthio)-3,4,5,6-tetrahydro-2H-azepine

2,3,4,5-Tetrahydro-6-methoxypyridine

- Structure : Smaller 6-membered ring (pyridine vs. azepine).

- Synthesis : Derived from δ-valerolactam using trimethyloxonium tetrafluoroborate, yielding 88% efficiency .

Comparative Analysis Table

Key Findings and Discrepancies

Boiling Point Variability : The boiling point of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine is disputed, with experimental and computational values differing by ~100°C .

Biological Activity : Only the methoxy and methylthio derivatives have documented roles in drug synthesis .

Safety Profile : The methoxy variant is flammable (H226), while other analogues lack hazard data .

Biological Activity

7-Methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine

- CAS Number : 39985-26-7

- Molecular Formula : C8H15NO

- Molecular Weight : 141.21 g/mol

Biological Activity

The biological activity of 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine has been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with different biological targets.

Anticancer Activity

Research indicates that compounds similar to 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| CA-4 | HeLa | 180 | Tubulin inhibitor |

| CA-4 | MDA-MB-231 | 3100 | Tubulin inhibitor |

| 6a | HeLa | <100 | HDAC inhibitor |

| 6f | A549 | ~300 | HDAC inhibitor |

In a study comparing various derivatives, it was found that certain methoxy substitutions enhanced the potency against cancer cell lines significantly. The presence of the methoxy group at specific positions was crucial for the observed biological activity .

The mechanism of action for 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with cellular targets such as tubulin and histone deacetylases (HDAC). The compound's structure allows it to bind effectively to these targets:

- Tubulin Binding : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

- HDAC Inhibition : The compound has demonstrated the ability to inhibit HDAC activity, resulting in increased acetylation of histones and modulation of gene expression related to apoptosis and cell proliferation .

Study on Antiproliferative Activity

In a comparative study involving multiple azepine derivatives, researchers evaluated the antiproliferative activity against five human cancer cell lines (HeLa, MDA-MB-231, A549, HT-29, MCF-7). The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. For example:

Q & A

Q. What are the standard synthetic routes for 7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted phenylacetic acid derivatives. For example:

- Precursor cyclization : Reacting precursors (e.g., substituted amines or ketones) with strong acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) under reflux in solvents like toluene or acetic acid .

- Industrial optimization : Continuous flow reactors and automated systems enhance reproducibility and scalability by maintaining precise temperature/pressure control .

Q. Key Variables :

| Parameter | Impact |

|---|---|

| Catalyst type | Affects reaction rate and byproduct formation |

| Solvent polarity | Influences intermediate stability |

| Temperature | Higher temps (~175°C) favor cyclization but risk decomposition |

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound’s structure and purity?

Methodological Answer:

Q. What physicochemical properties are critical for its reactivity in further derivatization?

Methodological Answer:

- Lipophilicity (LogP ~1.5): Affects solubility in organic/aqueous systems for reaction design .

- pKa : The basic nitrogen in the azepine ring (pKa ~8.5) influences protonation states during acid/base reactions .

- Thermal Stability : Decomposition above 200°C necessitates controlled heating in reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

Methodological Answer: Factorial design systematically tests variables (e.g., catalyst concentration, temperature, solvent ratio) to identify optimal conditions:

Q. How to resolve contradictions in reported biological activities of structurally similar azepines?

Methodological Answer:

-

Comparative Analysis : Tabulate bioactivity data for analogs (e.g., 3,4-dihydroquinoline vs. 1-aminoindane) to identify structure-activity relationships (SAR):

Compound Bioactivity Key Structural Feature 3,4-Dihydroquinoline Antidepressant Fused benzene ring 1-Aminoindane Dopamine modulation Bridged bicyclic system Target Compound Unknown Methoxy substitution -

Hypothesis Testing : Use molecular docking to assess methoxy group’s role in receptor binding vs. analogs .

Q. What computational methods predict its behavior in novel reactions (e.g., photochemical or catalytic processes)?

Methodological Answer:

- DFT Calculations : Model transition states for reactions (e.g., oxidation to ketones) to predict activation energies and regioselectivity .

- MD Simulations : Assess solvent interactions (e.g., toluene vs. DMF) to optimize solubility during catalysis .

- Machine Learning : Train models on PubChem data to forecast reaction outcomes (e.g., yield prediction ±8% accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.